Desacetyldoronine
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Overview
Description
Desacetyldoronine is a pyrrolizidine alkaloid derived from the plant species Jacobaea. It is a naturally occurring compound with the molecular formula C19H28ClNO7 and a molecular mass of 417.88 g/mol . This compound is known for its complex structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desacetyldoronine involves multiple steps, starting from basic organic compoundsSpecific reaction conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. advanced techniques in organic synthesis and biotechnology may facilitate large-scale production. These methods often involve the use of biocatalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Desacetyldoronine undergoes various chemical reactions, including:
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Desacetyldoronine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Desacetyldoronine involves its interaction with specific molecular targets and pathways. It is known to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation . By binding to COX-2, this compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
- Floradnin
- Onetine
- 22310115
- 21159807
Comparison: Desacetyldoronine is unique due to its specific structure and biological activities. While similar compounds like Floradnin and Onetine also exhibit biological activities, this compound’s ability to inhibit COX-2 with high specificity sets it apart .
Properties
CAS No. |
120481-77-8 |
---|---|
Molecular Formula |
C19H28ClNO7 |
Molecular Weight |
417.9 g/mol |
IUPAC Name |
(11Z)-4-(1-chloroethyl)-4,7-dihydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione |
InChI |
InChI=1S/C19H28ClNO7/c1-11-9-19(26,12(2)20)17(24)28-14-6-8-21(4)7-5-13(15(14)22)10-27-16(23)18(11,3)25/h5,11-12,14,25-26H,6-10H2,1-4H3/b13-5- |
InChI Key |
OMHSMPLRLNEBIB-ACAGNQJTSA-N |
Isomeric SMILES |
CC1CC(C(=O)OC2CCN(C/C=C(\C2=O)/COC(=O)C1(C)O)C)(C(C)Cl)O |
SMILES |
CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)O)C)(C(C)Cl)O |
Canonical SMILES |
CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)O)C)(C(C)Cl)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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